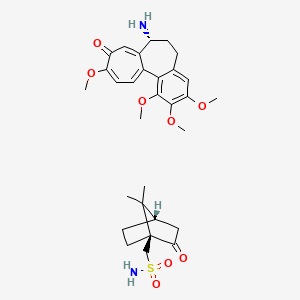![molecular formula C16H18N2O3 B583633 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3 CAS No. 1346598-15-9](/img/structure/B583633.png)
4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3 is a deuterated derivative of a benzoic acid compound. This compound is characterized by the presence of an imidazole ring substituted with a butyl group and a formyl group, which is further connected to a benzoic acid moiety. The deuterium labeling (d3) is often used in scientific research to trace and study the compound’s behavior in various reactions and biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3 typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as amido-nitriles or other nitrogen-containing compounds under mild conditions.
Substitution with Butyl and Formyl Groups: The imidazole ring is then functionalized with butyl and formyl groups using reagents like butyl halides and formylating agents.
Attachment to Benzoic Acid: The functionalized imidazole is then coupled with a benzoic acid derivative through a suitable linker, often involving a methyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of the imidazole ring and its substituents.
Biology: Employed in metabolic studies to understand the compound’s interaction with biological systems.
Industry: Utilized in the development of new materials and catalysts due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, influencing their activity.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid
- 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d2
Comparison:
- Uniqueness: The deuterium labeling (d3) in 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3 makes it unique for tracing and studying reaction mechanisms and metabolic pathways.
- Structural Differences: While the core structure remains similar, the presence of deuterium atoms can significantly alter the compound’s behavior in chemical and biological systems.
Eigenschaften
IUPAC Name |
4-[[5-formyl-2-(4,4,4-trideuteriobutyl)imidazol-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-3-4-15-17-9-14(11-19)18(15)10-12-5-7-13(8-6-12)16(20)21/h5-9,11H,2-4,10H2,1H3,(H,20,21)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMGJDCOKQGJKF-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Deoxy-3-fluoro-D-[1-13C]glucose](/img/structure/B583550.png)
![Ethanone, 1-(5-hydroxy-6-methylbicyclo[4.1.0]hept-3-yl)-, [1R-(1alpha,3beta,5beta,6alpha)]-](/img/new.no-structure.jpg)



![2-deoxy-D-[2-13C]ribose](/img/structure/B583559.png)
![5-Methyl-1H-imidazo[4,5-f]quinoline](/img/structure/B583561.png)

![2-deoxy-D-[5-13C]ribose](/img/structure/B583564.png)





